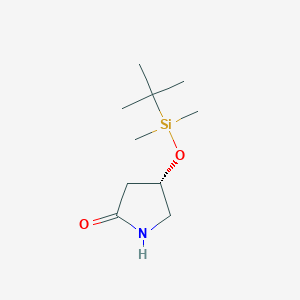
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones It is characterized by the presence of a t-butyldimethylsilyloxy group attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one typically involves the protection of the hydroxyl group in the pyrrolidinone ring with a t-butyldimethylsilyl (TBDMS) group. This can be achieved through the reaction of the corresponding pyrrolidinone with t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the product is typically achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidinone derivatives.
Substitution: The t-butyldimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one depends on its specific application. In organic synthesis, it acts as a protected intermediate, allowing for selective reactions at other functional groups. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
®-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one: The enantiomer of the compound, with similar chemical properties but different biological activities.
4-Hydroxypyrrolidin-2-one: The unprotected form of the compound, which is more reactive but less stable.
4-(Trimethylsilyloxy)pyrrolidin-2-one: A similar compound with a trimethylsilyl group instead of a t-butyldimethylsilyl group.
Uniqueness: (S)-4-(t-Butyldimethylsilyloxy)pyrrolidin-2-one is unique due to its chiral nature and the presence of the t-butyldimethylsilyloxy group, which provides steric protection and enhances stability. This makes it a valuable intermediate in the synthesis of complex molecules, offering selectivity and control in chemical reactions.
Properties
IUPAC Name |
(4S)-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGOGJIDJYUNN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC(=O)NC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

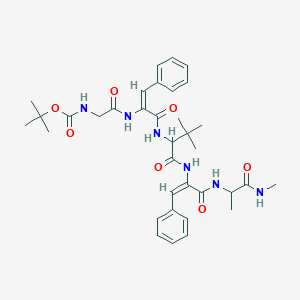
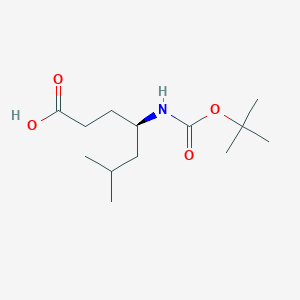
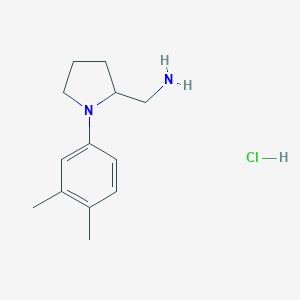
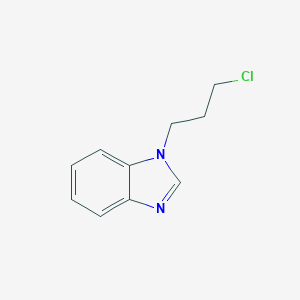

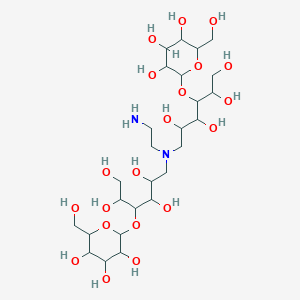

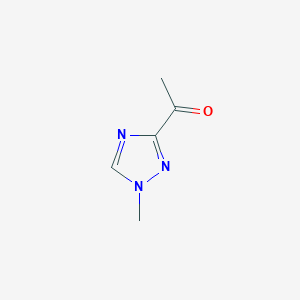


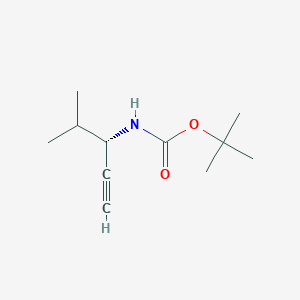
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

